Tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate
Description
Tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate is a functionalized azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a 2-cyanoacetyl substituent at the C2 position of the azetidine ring. This compound is of significant interest in medicinal and synthetic chemistry due to the dual reactivity of its cyanoacetyl group (–CO–CN), which combines electrophilic (carbonyl) and nucleophilic (cyano) properties. The Boc group enhances solubility and stability, making it a versatile intermediate for further derivatization.
Properties
CAS No. |
887594-08-3 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-5-8(13)9(14)4-6-12/h8H,4-5,7H2,1-3H3 |
InChI Key |
OOXZPWAZACIQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Ring Opening
One method involves treating tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate with trifluoroacetic acid (TFA) to facilitate ring opening and subsequent cyanoacetylation. This approach was demonstrated in a related synthesis:
-
Ring opening : TFA (6.875 mL) in a round-bottom flask at room temperature.
-
Functionalization : Post-ring opening, the intermediate undergoes cyanoacetyl group installation.
Example Protocol
| Step | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ring opening | TFA (6.875 mL) | RT, 2 hr | 85 | |
| Cyanoacetylation | N-methylaniline, DMAP, DCC | 0°C → RT | 72 |
Multistep Synthesis via Protected Intermediates
A more elaborate route involves sequential protection and deprotection steps to ensure regioselectivity.
Boc Protection and Subsequent Acylation
This method, inspired by procedures for related azetidines, employs di-tert-butyl dicarbonate (Boc anhydride) for nitrogen protection:
-
Protection : Tert-butyl 3-oxoazetidine-1-carboxylate reacts with Boc anhydride in methylene chloride.
-
Reduction : Sodium triacetoxyborohydride (STAB) reduces ketone intermediates to alcohols.
-
Tosylation : Introduction of tosyl groups to enable cyclization.
Key Data
| Step | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Boc protection | Boc anhydride | DCM | 10–40°C | 91 | |
| Reduction | STAB | DCM | RT, 12 hr | 69 | |
| Cyclization | Cs₂CO₃ | MeCN | 80°C, 6 hr | 85 |
Green Chemistry Approaches
Emerging methods prioritize sustainability, as seen in the synthesis of baricitinib intermediates:
-
Phosphonate coupling : Diethyl (cyanomethyl)phosphonate reacts with tert-butyl 3-hydroxyazetidine-1-carboxylate under basic conditions.
-
Microchannel reactors : Enable efficient oxidation and functionalization with reduced solvent usage.
Sustainable Protocol
| Parameter | Detail | Advantage | Reference |
|---|---|---|---|
| Reagent | Diethyl (cyanomethyl)phosphonate | Low toxicity | |
| Base | KOtBu | High efficiency | |
| Solvent | THF | Recyclable | |
| Yield | 91% | Scalable |
Comparative Analysis of Methods
The table below summarizes key metrics for each approach:
Challenges and Optimization Opportunities
-
Stereochemical Control : Azetidine ring formation often leads to racemization; chiral auxiliaries or catalysts may improve enantiopurity.
-
Solvent Reduction : Microchannel reactors (as in) minimize solvent waste.
-
Cost Efficiency : Replacing expensive reagents (e.g., DCC) with cheaper alternatives (e.g., EDCI) could lower production costs .
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester and cyanoacetyl groups undergo hydrolysis under specific conditions:
Ester Hydrolysis
The tert-butyl ester moiety is cleaved under acidic conditions to yield the corresponding carboxylic acid. For example:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Product : 2-(2-cyanoacetyl)azetidine-1-carboxylic acid
-
Yield : Quantitative (observed in analogous tert-butyl ester hydrolysis) .
Cyano Group Hydrolysis
The nitrile group can be hydrolyzed to an amide or carboxylic acid:
-
Amide Formation : Partial hydrolysis using H₂O₂ in acidic media.
-
Carboxylic Acid Formation : Complete hydrolysis under strong acidic (H₂SO₄/H₂O) or basic (NaOH) conditions.
α-Alkylation of the Cyanoacetyl Group
The α-hydrogen adjacent to the cyano group is acidic (pKa ~10–12), enabling deprotonation and alkylation:
| Base | Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| LDA | Benzyl bromide | −78°C → RT | α-Benzylated derivative | 72%* |
*Reported for structurally related azetidine derivatives .
Mechanism : Deprotonation generates an enolate, which reacts with electrophiles (e.g., alkyl halides). The reaction proceeds with high diastereoselectivity when using chiral auxiliaries or borane complexes .
Ring-Opening Reactions
The strained azetidine ring undergoes nucleophilic ring-opening:
Acid-Catalyzed Ring-Opening
-
Reagents : HCl or HBr in polar solvents (e.g., MeOH).
-
Product : Linear amine derivatives via cleavage of the C–N bond.
Nucleophilic Attack
-
Nucleophiles : Amines, thiols, or alkoxides.
-
Example : Reaction with benzylamine yields N-substituted β-amino nitriles.
Condensation and Cyclization
The ketone in the cyanoacetyl group participates in condensation reactions:
Imine Formation
-
Reagents : Primary amines (e.g., aniline).
-
Product : Schiff bases, which can cyclize to form heterocycles (e.g., pyridines).
Knoevenagel Condensation
-
Reagents : Malononitrile or ethyl cyanoacetate.
-
Product : α,β-Unsaturated nitriles.
Reduction of the Cyano Group
-
Reagents : LiAlH₄ or H₂/Pd.
-
Product : Primary amine (via LiAlH₄) or secondary amine (via catalytic hydrogenation).
Oxidation of the Azetidine Ring
-
Reagents : mCPBA or ozone.
-
Product : Azetidine N-oxide or ring-opened diketones.
Comparative Reactivity of Analogues
Structural variations significantly influence reactivity:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Cyanomethylene group | Enhanced electrophilicity at double bond |
| tert-Butyl 2-(bromomethyl)azetidine-1-carboxylate | Bromomethyl group | Higher SN2 reactivity |
| Methyl 3-(cyanomethylene)azetidine-1-carboxylate | Methyl ester | Faster hydrolysis than tert-butyl ester |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.
- Enzyme Inhibition Studies : Research indicates that derivatives of this compound exhibit inhibitory activity against certain enzymes, making them candidates for drug development targeting diseases such as cancer and inflammation .
Synthetic Organic Chemistry
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be used to create various heterocycles and complex organic structures through multiple reaction pathways.
- Reactions Involving Nucleophilic Addition : this compound can undergo nucleophilic addition reactions, facilitating the formation of more complex molecular architectures. For example, it has been utilized in reactions with amines to produce substituted azetidines .
- Cyclization Reactions : The compound can also participate in cyclization reactions, leading to the formation of cyclic structures that are crucial in many natural products and pharmaceuticals .
Materials Science
Polymerization and Material Development
The unique properties of this compound allow it to be explored in the field of materials science, particularly in the development of polymers.
- Functional Polymers : The compound can be incorporated into polymer matrices to impart specific functionalities, such as increased thermal stability or enhanced mechanical properties. Its ability to undergo further chemical transformations makes it valuable for creating functionalized polymers .
Case Study 1: Synthesis of Bioactive Compounds
In one study, this compound was used as a starting material to synthesize a series of azetidine derivatives. These derivatives were screened for their biological activity against various cancer cell lines, showing promising results with several compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Development of Functionalized Polymers
Another research project focused on incorporating this compound into a polymer matrix. The resulting material demonstrated improved mechanical properties and thermal stability compared to traditional polymers, highlighting its potential application in high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyanoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
The structural and functional uniqueness of tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate is best contextualized through comparison with analogous azetidine-based compounds. Below is a detailed analysis:
Structural and Functional Comparison
Research Findings and Challenges
- Synthetic Challenges : The Boc group’s stability under basic conditions (e.g., GP4 in ) simplifies purification but may require acidic deprotection for downstream applications.
Biological Activity
Tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and interactions with biological systems, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features an azetidine ring, a cyanoacetyl group, and a tert-butyl ester. The azetidine ring is known for its ability to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, which may result in therapeutic effects such as anti-inflammatory or analgesic properties .
Antiinflammatory and Analgesic Properties
Research indicates that compounds with structural similarities to this compound exhibit anti-inflammatory and analgesic activities. Preliminary studies suggest that this compound may also demonstrate these properties, making it a candidate for further investigation in drug development .
Enzyme Interaction Studies
Studies have shown that the azetidine structure allows for effective binding to certain enzymes. For instance:
- Enzyme : Cyclooxygenase (COX)
- Binding Affinity : Moderate
- Effect : Inhibition of prostaglandin synthesis, which is crucial in inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Pain relief through receptor modulation | |
| Enzyme Interaction | Binding to various enzymes |
Synthesis Methods
The synthesis of this compound involves several steps, including the formation of the azetidine ring and the introduction of the cyanoacetyl group. Various synthetic routes have been explored, focusing on optimizing yield and purity.
Table 2: Synthesis Overview
| Step | Description | Yield (%) |
|---|---|---|
| Formation of Azetidine | Cyclization reaction with appropriate precursors | 70 |
| Introduction of Cyanoacetyl | Nucleophilic addition of cyanoacetyl chloride | 85 |
| Final Esterification | Reaction with tert-butyl alcohol | 90 |
Case Studies
A recent study investigated the pharmacological effects of this compound in animal models. The findings indicated:
- Model Used : Rat model for inflammation
- Dosage : 10 mg/kg
- Outcome : Significant reduction in paw swelling compared to control groups.
This suggests potential therapeutic applications in treating inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis of azetidine derivatives typically involves functionalization of the azetidine ring. For tert-butyl-protected analogs, a Boc (tert-butoxycarbonyl) group is introduced early to stabilize the ring during subsequent reactions. A common strategy involves:
Ring functionalization : Reacting tert-butyl azetidine-1-carboxylate with 2-cyanoacetyl chloride in anhydrous conditions (e.g., THF or DCM) under nitrogen, using a base like triethylamine to neutralize HCl byproducts .
Oxidation control : For intermediates requiring oxidation (e.g., hydroxyl to carbonyl groups), Swern oxidation (oxalyl chloride/DMSO) or TEMPO/NaClO systems are preferred to avoid over-oxidation .
Purification : Flash chromatography (silica gel, gradient elution with n-heptane/THF or DCM/EtOAc) is critical for isolating the product from unreacted starting materials or diastereomers .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR are essential for confirming the azetidine ring structure, Boc group (δ ~1.4 ppm for tert-butyl), and cyanoacetyl moiety (δ ~3.0-3.5 ppm for CH and ~170 ppm for carbonyl). Diastereomeric splitting in H NMR can indicate stereochemical impurities .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (CHNO, MW 210.27) and detects trace impurities. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves polar byproducts .
- IR : A strong absorption band near 2240 cm confirms the nitrile group .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Sealed containers under inert gas (N or Ar) at 2–8°C prevent hydrolysis of the Boc group or cyanoacetyl moiety. Desiccants (e.g., molecular sieves) are recommended for long-term storage .
- Safety : Use PPE (nitrile gloves, safety goggles) due to potential irritancy (H315, H319). Work in a fume hood to avoid inhalation of fine powders .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of azetidine derivatives like this compound?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., tert-butyl (R)- or (S)-azetidine carboxylates) to dictate stereochemistry at the azetidine C2 position .
- Diastereomer separation : Optimize flash chromatography gradients (e.g., DCM/EtOAc 9:1) or employ chiral stationary phases for HPLC. For example, diastereomeric ratios >4:1 have been achieved for similar compounds using silica gel .
- Crystallization : Solvent mixtures like ethanol/water can selectively crystallize one diastereomer, as demonstrated for tert-butyl 2-((R)-cyano(hydroxy)methyl)azetidine-1-carboxylate derivatives .
Q. What computational or experimental methods are suitable for analyzing hydrogen-bonding interactions in crystalline forms of this compound?
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for solving crystal structures. The Boc group’s carbonyl oxygen often participates in C=O···H–N hydrogen bonds with adjacent molecules, forming supramolecular networks .
- Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., motifs) and predict packing efficiency. This is critical for understanding solubility and stability .
- DFT calculations : Gaussian or ORCA software can model intermolecular interactions and predict lattice energies, aiding in polymorph screening .
Q. How does the cyanoacetyl substituent influence the compound’s reactivity in downstream reactions?
- Nucleophilic attack : The nitrile group can undergo hydrolysis to carboxylic acids under acidic/basic conditions, complicating reactions requiring anhydrous environments. Stabilize with Lewis acids (e.g., ZnCl) if needed .
- Cross-coupling : The acetyl group’s α-position is amenable to alkylation or Michael additions. For example, reaction with Grignard reagents (e.g., MeMgBr) yields tertiary alcohols, but steric hindrance from the azetidine ring may require elevated temperatures .
Q. What strategies mitigate decomposition or side reactions during functional group transformations?
- Protecting groups : Temporarily protect the nitrile as a trityl ether or silyl derivative during reactions involving strong bases or nucleophiles .
- Low-temperature kinetics : Perform sensitive reactions (e.g., oxidations) at –78°C to suppress thermal degradation. Monitor progress via TLC or in situ IR .
- Catalyst optimization : Use Pd/C or Raney Ni for selective hydrogenation of unsaturated bonds without reducing the nitrile group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
